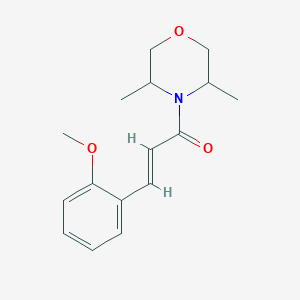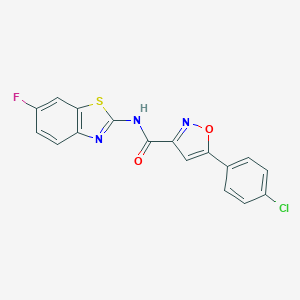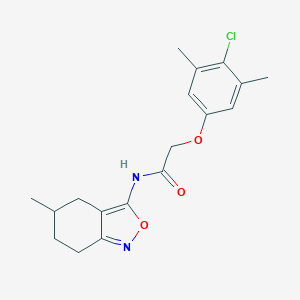![molecular formula C23H27N3O4 B253721 2-(4-tert-butylphenoxy)-N-[4-(4-isopropoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B253721.png)
2-(4-tert-butylphenoxy)-N-[4-(4-isopropoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-tert-butylphenoxy)-N-[4-(4-isopropoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. It is a member of the oxadiazole family of compounds, which have been found to exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties.
Wirkmechanismus
The mechanism of action of 2-(4-tert-butylphenoxy)-N-[4-(4-isopropoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide is not fully understood, but it is believed to act by inhibiting the growth and proliferation of cancer cells. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-tert-butylphenoxy)-N-[4-(4-isopropoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide has a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth, and to induce changes in gene expression that may contribute to its anticancer activity. It has also been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-tert-butylphenoxy)-N-[4-(4-isopropoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide in lab experiments is its potent anticancer activity, which makes it a promising candidate for the development of new cancer drugs. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are many potential future directions for research on 2-(4-tert-butylphenoxy)-N-[4-(4-isopropoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide. One area of interest is in the development of new cancer drugs based on the compound, either alone or in combination with other drugs. Another direction is in the study of the compound's anti-inflammatory and antioxidant effects, which may have applications in the treatment of other diseases, such as arthritis and cardiovascular disease. Additionally, further research is needed to fully understand the compound's mechanism of action and optimize its therapeutic potential.
Synthesemethoden
The synthesis of 2-(4-tert-butylphenoxy)-N-[4-(4-isopropoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide involves the reaction of 4-tert-butylphenol with 4-isopropoxyphenylhydrazine, followed by the addition of acetic anhydride and sodium acetate. The resulting product is then purified through a series of chromatographic steps to yield the final compound.
Wissenschaftliche Forschungsanwendungen
2-(4-tert-butylphenoxy)-N-[4-(4-isopropoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide has been found to have a range of potential applications in scientific research. One area of interest is in the development of new drugs for the treatment of cancer. Studies have shown that the compound has potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer.
Eigenschaften
Produktname |
2-(4-tert-butylphenoxy)-N-[4-(4-isopropoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide |
|---|---|
Molekularformel |
C23H27N3O4 |
Molekulargewicht |
409.5 g/mol |
IUPAC-Name |
2-(4-tert-butylphenoxy)-N-[4-(4-propan-2-yloxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C23H27N3O4/c1-15(2)29-19-10-6-16(7-11-19)21-22(26-30-25-21)24-20(27)14-28-18-12-8-17(9-13-18)23(3,4)5/h6-13,15H,14H2,1-5H3,(H,24,26,27) |
InChI-Schlüssel |
MVPUBKNRMDOYLL-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)C(C)(C)C |
Kanonische SMILES |
CC(C)OC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B253639.png)

![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B253641.png)
![Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolyl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B253642.png)
![1-isobutyrylbenzo[cd]indol-2(1H)-one](/img/structure/B253643.png)
![isobutyl 4-methyl-2-{[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B253644.png)
![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide](/img/structure/B253648.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B253649.png)
![7-[2-hydroxy-3-(4-methyl-1-piperidinyl)propoxy]-4-methyl-2H-chromen-2-one](/img/structure/B253650.png)




![N-[5-(allylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-ethoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B253661.png)